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Compound of Interest

Compound Name: Entrectinib

Cat. No.: B1684687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and

development timeline of Entrectinib (Rozlytrek®), a potent and selective tyrosine kinase

inhibitor. This document details its mechanism of action, key experimental protocols, and

extensive clinical trial data, offering valuable insights for researchers and professionals in the

field of oncology drug development.

Executive Summary
Entrectinib is a CNS-active inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB,

and TRKC, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] Its development

represents a significant advancement in precision oncology, offering a targeted therapeutic

option for patients with solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions. This

guide chronicles its journey from initial discovery to regulatory approval, highlighting the key

scientific and clinical milestones.

Discovery and Development Timeline
The development of Entrectinib involved a series of strategic collaborations and acquisitions,

accelerating its path to clinical application.
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Year Milestone
Organization(s)

Involved
Key Highlights

2012
Start of Phase I

Clinical Trial

Nerviano Medical

Sciences

The first-in-human

(FIH) study, ALKA-

372-001, was initiated

in Milan, Italy, to

evaluate the safety

and efficacy of

Entrectinib in patients

with advanced solid

tumors with relevant

molecular alterations.

[4][5][6][7]

2014
Initiation of STARTRK-

1 Trial
Ignyta, Inc.

A Phase 1/2a study to

further assess the

safety, tolerability, and

anti-tumor activity of

Entrectinib.[8][9][10]

2015
Initiation of STARTRK-

2 Trial
Ignyta, Inc.

A global Phase II

basket study designed

to evaluate Entrectinib

in patients with a

variety of solid tumors

harboring NTRK1/2/3,

ROS1, or ALK gene

fusions.[2][8][11][12]

2017
Acquisition of Ignyta

by Roche
Roche

Roche acquired Ignyta

for $1.7 billion, gaining

the rights to

Entrectinib and

bolstering its oncology

pipeline.[11][13][14]

[15][16][17]
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2019
First Regulatory

Approval
Roche

Japan's Ministry of

Health, Labour and

Welfare (MHLW)

approved Entrectinib

for the treatment of

adult and pediatric

patients with NTRK

fusion-positive,

advanced recurrent

solid tumors.[2] The

U.S. Food and Drug

Administration (FDA)

granted accelerated

approval for the

treatment of adult and

pediatric patients 12

years of age and older

with solid tumors that

have a neurotrophic

receptor tyrosine

kinase (NTRK) gene

fusion and for the

treatment of adults

with metastatic non-

small cell lung cancer

(NSCLC) whose

tumors are ROS1-

positive.[2][18][19][20]

2020-2021
Further Regulatory

Approvals
Roche

Entrectinib received

marketing

authorization from the

European Medicines

Agency (EMA) and

other regulatory

bodies worldwide.[5]

[6]
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2023
Expanded Pediatric

Approval
Roche

The FDA expanded

the approval of

entrectinib for

pediatric patients 1

month and older with

solid tumors that have

an NTRK gene fusion.

[20]

Mechanism of Action and Signaling Pathways
Entrectinib is a selective ATP-competitive inhibitor of TRK, ROS1, and ALK tyrosine kinases.

[21][22][23] In cancer, chromosomal rearrangements can lead to the formation of fusion

proteins involving these kinases. These fusion proteins are constitutively active, driving

oncogenic signaling pathways that lead to uncontrolled cell proliferation and survival.[2][3]

Entrectinib potently inhibits these fusion proteins, thereby blocking downstream signaling and

inducing tumor cell apoptosis.[1]

Signaling Pathways Targeted by Entrectinib
The primary signaling pathways inhibited by Entrectinib are the RAS/MAPK, PI3K/AKT, and

JAK/STAT pathways, which are downstream of the TRK, ROS1, and ALK fusion proteins.
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Click to download full resolution via product page

Caption: NTRK Fusion Protein Signaling Pathway and Inhibition by Entrectinib.
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Caption: ROS1/ALK Fusion Protein Signaling Pathways and Inhibition by Entrectinib.

Preclinical and Clinical Data
Preclinical Studies
Entrectinib demonstrated potent inhibitory activity against its target kinases in preclinical

models.

Table 1: In Vitro Inhibitory Activity of Entrectinib
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Target Kinase IC50 (nM) Reference

TRKA 1-5 [24]

TRKB 1-5 [24]

TRKC 1-5 [24]

ROS1 7 [24]

ALK 12 [24]

CYP3A4/5 2000 [25]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in

vitro.

Clinical Trials
The clinical development program for Entrectinib was primarily based on an integrated

analysis of three key trials: ALKA-372-001, STARTRK-1, and STARTRK-2.[6][10][26][27][28]

[29]

Table 2: Summary of Key Clinical Trials for Entrectinib
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Trial ID Phase Design
Patient
Population

Key Endpoints

ALKA-372-001 I
Open-label,

dose-escalation

Adults with

advanced or

metastatic solid

tumors with

NTRK1/2/3,

ROS1, or ALK

gene fusions.

Safety,

Recommended

Phase 2 Dose

(RP2D),

Pharmacokinetic

s (PK), Objective

Response Rate

(ORR)

STARTRK-1 I/IIa Open-label

Adults with

advanced solid

tumors with

molecular

alterations in

NTRK1/2/3,

ROS1, or ALK.

Safety, RP2D,

PK, ORR

STARTRK-2 II

Open-label,

multicenter,

global basket

study

Adults with

locally advanced

or metastatic

solid tumors

harboring

NTRK1/2/3,

ROS1, or ALK

gene

rearrangements.

ORR, Duration of

Response (DoR),

Progression-Free

Survival (PFS),

Intracranial

Efficacy

Table 3: Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors (Integrated Analysis)
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Efficacy Endpoint Result (N=121)
95% Confidence
Interval (CI)

Reference

Objective Response

Rate (ORR)
61.2% - [26]

- Complete Response

(CR)
15.7% - [26]

- Partial Response

(PR)
45.5% - [26]

Median Duration of

Response (DoR)
20.0 months 13.0 - 38.2 [26]

Median Progression-

Free Survival (PFS)
13.8 months 10.1 - 19.9 [26]

Intracranial ORR

(BICR-assessed,

n=11)

63.6% 30.8 - 89.1 [26]

Table 4: Efficacy of Entrectinib in ROS1 Fusion-Positive NSCLC (Integrated Analysis)
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Efficacy Endpoint Result (N=53)
95% Confidence
Interval (CI)

Reference

Objective Response

Rate (ORR)
77% 64 - 88 [30]

- Complete Response

(CR)
6% - [30]

- Partial Response

(PR)
72% - [30]

Median Duration of

Response (DoR)
24.6 months 11.4 - 34.8 [30]

Median Progression-

Free Survival (PFS)
19.0 months 12.2 - 36.6 [30]

Intracranial ORR

(n=20)
55% 32 - 77 [30]

Experimental Protocols
Detailed experimental protocols for proprietary drug development are often not fully disclosed

in public literature. However, based on published studies, the following provides an overview of

the methodologies used.

Biochemical Assays for IC50 Determination
Objective: To determine the concentration of Entrectinib required to inhibit 50% of the

enzymatic activity of the target kinases (TRKA/B/C, ROS1, ALK).

General Methodology:

Enzyme and Substrate Preparation: Recombinant human kinase domains of TRKA, TRKB,

TRKC, ROS1, and ALK are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)

4:1, is coated onto microtiter plates.

Compound Dilution: Entrectinib is serially diluted to a range of concentrations.
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Kinase Reaction: The kinase, substrate, and varying concentrations of Entrectinib are

incubated with ATP to initiate the phosphorylation reaction.

Detection: The amount of phosphorylated substrate is quantified using a specific antibody

that recognizes the phosphorylated tyrosine residues. Detection is typically achieved through

an ELISA-based method with a colorimetric or chemiluminescent readout.

Data Analysis: The percentage of inhibition is calculated for each Entrectinib concentration,

and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Preclinical Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of Entrectinib.

General Methodology:

Cell Line Selection: Human cancer cell lines with known NTRK, ROS1, or ALK fusions are

selected.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent

rejection of the human tumor cells.

Tumor Implantation: The selected cancer cells are injected subcutaneously or orthotopically

into the mice.

Treatment Administration: Once tumors reach a palpable size, mice are randomized into

treatment and control groups. Entrectinib is typically administered orally on a daily or twice-

daily schedule. The control group receives a vehicle solution.

Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body

weight and general health are also monitored. At the end of the study, tumors may be

excised for further analysis (e.g., western blotting to assess target inhibition).

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the

treatment group to the control group.

Clinical Trial Protocol (STARTRK-2 Example)
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Objective: To evaluate the efficacy and safety of Entrectinib in patients with solid tumors

harboring NTRK, ROS1, or ALK gene fusions.

Study Design:

An open-label, multicenter, global Phase II basket study.[8][11][12]

Patient Population:

Inclusion Criteria: Patients with locally advanced or metastatic solid tumors with a

documented NTRK1/2/3, ROS1, or ALK gene rearrangement. Patients must have an ECOG

performance status of 0-2.[10]

Exclusion Criteria: Prior treatment with a TRK, ROS1, or ALK inhibitor targeting the specific

gene fusion.

Treatment:

Entrectinib is administered orally at a dose of 600 mg once daily in 28-day cycles.[11][27]

Assessments:

Tumor Response: Assessed by Blinded Independent Central Review (BICR) according to

RECIST v1.1 criteria every 8 weeks.[28][31]

Safety: Monitored through the evaluation of adverse events, laboratory tests, vital signs, and

electrocardiograms.[11]

Endpoints:

Primary Endpoints: Objective Response Rate (ORR) and Duration of Response (DoR).[26]

[28][31]

Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), intracranial

efficacy, and safety.[26][28][31]
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Caption: General Experimental Workflow for Entrectinib Development.
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Conclusion
The discovery and development of Entrectinib exemplify a successful structure-based drug

design and a targeted, biomarker-driven clinical trial strategy. Its potent activity against TRK,

ROS1, and ALK fusion-positive cancers, including those with central nervous system

metastases, has established it as a valuable therapeutic agent in the armamentarium of

precision oncology. This guide provides a foundational resource for researchers and clinicians

working to advance the field of targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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